molecular formula C7H8INO2S B6350897 2-Iodo-N-methyl-benzenesulfonamide, 95% CAS No. 125259-03-2

2-Iodo-N-methyl-benzenesulfonamide, 95%

Cat. No. B6350897
CAS RN: 125259-03-2
M. Wt: 297.12 g/mol
InChI Key: JTVZZAJTWRMQJX-UHFFFAOYSA-N
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Description

2-Iodo-N-methyl-benzenesulfonamide is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The general formula is R−SO2NR’R", where each R is some organic group .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been studied extensively. For instance, a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide has been described to divergently produce aza-heterocyclic amides . The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine .


Molecular Structure Analysis

The molecular formula of 2-Iodo-N-methyl-benzenesulfonamide is C7H8INO2S . The structure of the sulfonamide group in organic chemistry is an organosulfur group with the structure R−S(=O)2−NR2 .


Chemical Reactions Analysis

Benzenesulfonamides, including 2-Iodo-N-methyl-benzenesulfonamide, can undergo a variety of chemical reactions. For example, they can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .

Mechanism of Action

Safety and Hazards

Benzenesulfonamides can pose certain hazards. For instance, they can be harmful if swallowed . Therefore, it’s important to handle them with care, using protective equipment and following safety guidelines .

Future Directions

The future directions in the research of 2-Iodo-N-methyl-benzenesulfonamide and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, the development of pharmacologically active derivatives of indole with sulfonamide scaffolds could be a promising area of research .

properties

IUPAC Name

2-iodo-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVZZAJTWRMQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-N-methylbenzene-1-sulfonamide

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